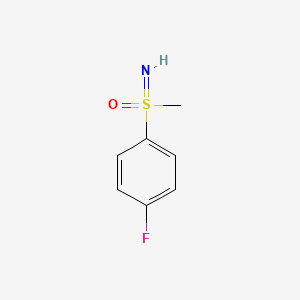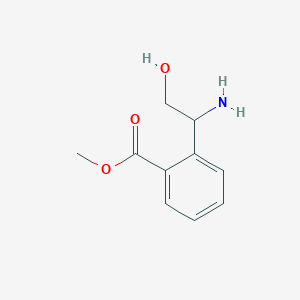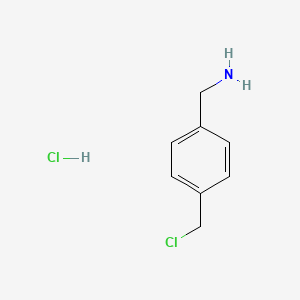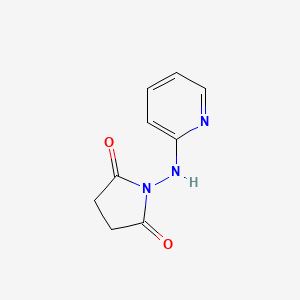
1-Piperazin-1-yl-isoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(ピペラジン-1-イル)イソキノリンは、分子式がC13H15N3である有機化合物です。イソキノリン構造にピペラジン環が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 1-(ピペラジン-1-イル)イソキノリンは、いくつかの方法で合成できます。一般的なアプローチの1つは、1-クロロイソキノリンとピペラジンを、炭酸カリウムなどの塩基の存在下で反応させる方法です。 この反応は通常、アセトニトリルなどの有機溶媒中で還流条件下で長時間(例えば、48時間)行い、完全な転換を確保します .
工業的生産方法: 1-(ピペラジン-1-イル)イソキノリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、反応条件を最適化します。これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類: 1-(ピペラジン-1-イル)イソキノリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を用いて酸化でき、対応するN-酸化物を生成します。
還元: 還元反応は、使用する還元剤に応じて、さまざまな還元形に変換できます。
置換: ピペラジン環またはイソキノリン部分と他の官能基が置換される求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素や過酸などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 塩基性または酸性条件下でのさまざまな求核剤。
主要な生成物: これらの反応で生成される主要な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化はN-酸化物を生成する可能性があり、一方、置換反応は、分子にさまざまな官能基を導入することができます。
準備方法
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 1-chloroisoquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for an extended period (e.g., 48 hours) to ensure complete conversion .
Industrial Production Methods: Industrial production of 1-(piperazin-1-yl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring or isoquinoline moiety is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups into the molecule.
科学的研究の応用
1-(ピペラジン-1-イル)イソキノリンは、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: 特に酵素阻害剤や受容体モジュレーターの開発において、生物学的システムの研究に使用されています。
医学: この化合物は、アセチルコリンエステラーゼ阻害剤としての役割を含む、潜在的な治療的特性について調査されており、アルツハイマー病などの神経変性疾患の治療に関連しています.
産業: 新素材の開発、および医薬品や農薬の合成における中間体として応用されています。
作用機序
1-(ピペラジン-1-イル)イソキノリンの作用機序は、その用途によって異なります。 例えば、アセチルコリンエステラーゼ阻害剤として、酵素の活性部位に結合し、アセチルコリンの分解を阻止し、それによってコリン作動性神経伝達の増強をもたらします . この機序は、アルツハイマー病の治療におけるその潜在的な用途にとって重要です。
類似化合物:
- 1-(1-ピペラジニル)イソキノリン
- 8-ピペラジン-1-イル-イソキノリン
比較: 1-(ピペラジン-1-イル)イソキノリンは、その特定の構造配置により、独特の化学的および生物学的特性を有しているため、ユニークです。類似化合物と比較して、結合親和性、反応性、治療の可能性が異なる場合があります。 例えば、アセチルコリンエステラーゼ阻害剤として作用する能力は、他のピペラジン置換イソキノリンとは異なる可能性があり、標的化された研究開発にとって貴重な化合物となっています .
類似化合物との比較
- 1-(1-piperazinyl)isoquinoline
- 8-piperazin-1-yl-isoquinoline
Comparison: 1-(Piperazin-1-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential. For example, its ability to act as an acetylcholinesterase inhibitor may differ from other piperazine-substituted isoquinolines, making it a valuable compound for targeted research and development .
特性
CAS番号 |
906745-82-2 |
|---|---|
分子式 |
C13H16ClN3 |
分子量 |
249.74 g/mol |
IUPAC名 |
1-piperazin-1-ylisoquinoline;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H |
InChIキー |
HSLUKYDNSQNDAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
正規SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


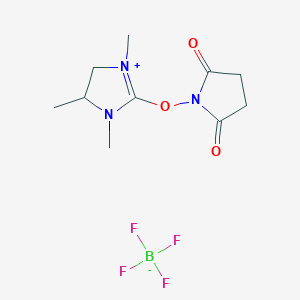
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
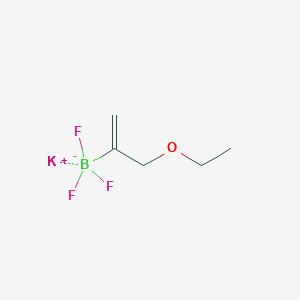
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)
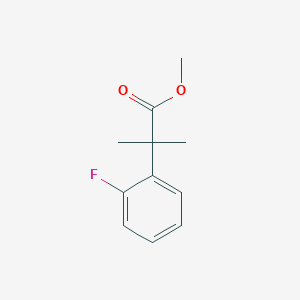
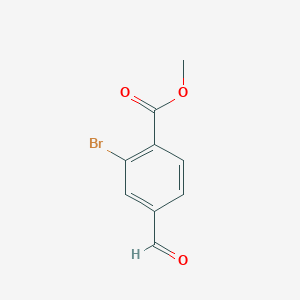
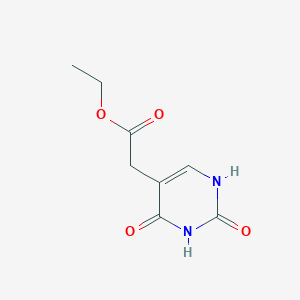
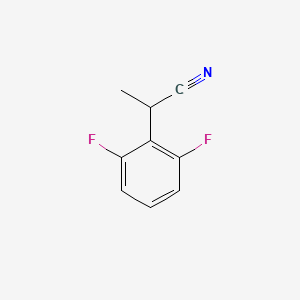
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)

